REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].ClC1C=C(C=CC=1)C(OO)=[O:16]>C(OCC)(=O)C>[N:1]([C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6])=[O:16]
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Name
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|
Quantity
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0.476 g
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Type
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reactant
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Smiles
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NC=1C=C(C(=O)N)C=CC1
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Name
|
|
Quantity
|
1.208 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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After 10 minutes the mixture was extracted with 0.14M aqueous sodium bicarbonate (58 ml)
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Duration
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10 min
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Type
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WASH
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Details
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washed with three successive 40-ml portions of water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
|
reduced in volume to 20 mL by rotary evaporation
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Type
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CUSTOM
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Details
|
placed in the freezer (-20° C.), whereupon the product
|
Reaction Time |
72 h |
Name
|
|
Type
|
|
Smiles
|
N(=O)C=1C=C(C(=O)N)C=CC1
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |